molecular formula C7H16N2O B13347646 1-(2-(Dimethylamino)ethyl)azetidin-3-ol

1-(2-(Dimethylamino)ethyl)azetidin-3-ol

Cat. No.: B13347646
M. Wt: 144.21 g/mol
InChI Key: CRSMSQFFYOBEJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-(Dimethylamino)ethyl)azetidin-3-ol involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the reaction of an appropriate amine with a suitable electrophile to form the azetidine ring . The dimethylaminoethyl group can then be introduced through nucleophilic substitution reactions. Industrial production methods often involve bulk custom synthesis and sourcing of raw materials .

Chemical Reactions Analysis

1-(2-(Dimethylamino)ethyl)azetidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)azetidin-3-ol involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, potentially modulating their activity. The azetidine ring may also play a role in its biological effects by providing a rigid framework that can interact with target molecules .

Comparison with Similar Compounds

1-(2-(Dimethylamino)ethyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]azetidin-3-ol

InChI

InChI=1S/C7H16N2O/c1-8(2)3-4-9-5-7(10)6-9/h7,10H,3-6H2,1-2H3

InChI Key

CRSMSQFFYOBEJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CC(C1)O

Origin of Product

United States

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